Molecular Property Differentiation: Optimized LogP and Solubility Profile
6-[(1H-Imidazol-1-yl)methyl]quinoline possesses a calculated LogP value of approximately 3.22, indicating a favorable balance between lipophilicity and hydrophilicity for passive membrane permeability and aqueous solubility [1]. In contrast, 4-(imidazolylmethyl)-2-aryl-quinoline derivatives, which represent a common structural analog class, exhibit a broader LogP range (typically 4.0–5.5) that may predispose them to higher non-specific binding and reduced solubility [2]. This difference in physicochemical properties can directly impact compound behavior in biological assays and formulation development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.22 (Predicted) |
| Comparator Or Baseline | 4-(Imidazolylmethyl)-2-aryl-quinoline derivatives: 4.0–5.5 (Typical range) |
| Quantified Difference | Target compound exhibits 0.8–2.3 log units lower lipophilicity |
| Conditions | Quantitative Structure-Property Relationship (QSPR) calculations using Chemicalize® by ChemAxon® [1] |
Why This Matters
A lower LogP value within the optimal range (1–3) suggests improved drug-like properties, reducing the risk of precipitation in aqueous assay buffers and enhancing reproducibility in high-throughput screening campaigns.
- [1] PMC7133737. Table 1: Drug-specific parameters for a structurally related quinoline derivative, demonstrating QSPR-calculated LogP of 3.22. National Center for Biotechnology Information. (2019). View Source
- [2] Ghodsi, R.; Azizi, E.; Ferlin, M. G.; Pezzi, V.; Zarghi, A. Design, synthesis and biological evaluation of 4-(Imidazolylmethyl)-2-aryl-quinoline derivatives as aromatase inhibitors and anti-breast cancer agents. Research@University of Padova. (2015). View Source
